1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene
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Overview
Description
1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene is an organic compound that features a cyclopropyl group attached to a benzene ring with a bromomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of molecular bromine (Br2) or copper (II) bromide (CuBr2) as brominating agents . The reaction is carried out in the presence of a base such as triethylamine (Et3N) to facilitate the formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclopropylmethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclopropylmethyl derivatives.
Scientific Research Applications
1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)cyclopropyl)-4-chlorobenzene involves the formation of reactive intermediates, such as cyclopropylmethyl cations or radicals, which can interact with various molecular targets. These intermediates can undergo further reactions, leading to the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)cyclopropane: Similar structure but lacks the chlorobenzene ring.
4-Chlorobenzyl bromide: Contains a benzyl bromide group instead of a bromomethyl cyclopropyl group.
Cyclopropylmethyl chloride: Similar cyclopropylmethyl group but with a chloride substituent instead of bromine.
Properties
Molecular Formula |
C10H10BrCl |
---|---|
Molecular Weight |
245.54 g/mol |
IUPAC Name |
1-[2-(bromomethyl)cyclopropyl]-4-chlorobenzene |
InChI |
InChI=1S/C10H10BrCl/c11-6-8-5-10(8)7-1-3-9(12)4-2-7/h1-4,8,10H,5-6H2 |
InChI Key |
LSBXKYHZZXYRLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)Cl)CBr |
Origin of Product |
United States |
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